molecular formula C22H23ClN2O5 B2874362 methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-44-8

methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2874362
CAS No.: 758704-44-8
M. Wt: 430.89
InChI Key: UJHXXLFVTXHFBH-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino, chlorophenyl, and oxolan-2-ylmethyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and cyclization catalysts. The reaction conditions often involve controlled temperatures and the use of solvents such as methanol or acetic acid .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives with different substituents. Examples include:

  • Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
  • Methyl 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate.

Uniqueness

The uniqueness of methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, for example, may enhance its biological activity compared to similar compounds with different substituents.

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the condensation of appropriate starting materials under controlled conditions, such as the reaction of a pyridine derivative with an oxolane-containing reagent. The reaction conditions—including temperature, solvent choice, and catalysts—are crucial for optimizing yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has shown promising results against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibited the growth of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The growth inhibition was measured using the sulforhodamine B assay, where the compound exhibited a GI50 value of approximately 13 µM in MDA-MB-231 cells .
  • Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound led to an increased proportion of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the S phase. This suggests that the compound may induce cell cycle arrest, which is a common mechanism for anticancer agents .

Cytotoxicity and Selectivity

The selectivity of this compound was also evaluated:

Cell LineGI50 (µM)Effect on Non-Tumorigenic Cells
MDA-MB-23113Minimal toxicity
MDA-MB-468Not specifiedMinimal toxicity
MCF-12A (non-tumorigenic)Not applicableNo significant effect

This table illustrates that while the compound effectively inhibits tumor cell growth, it exhibits minimal toxicity towards non-tumorigenic mammary epithelial cells (MCF-12A), indicating a favorable therapeutic index.

Case Study 1: In Ovo CAM Model

In vivo studies using the chick chorioallantoic membrane (CAM) model further supported the antitumor efficacy of this compound. It significantly reduced tumor size in grafted tumors derived from MDA-MB-231 cells. This model is particularly useful for evaluating tumor angiogenesis and growth dynamics in a living organism .

Case Study 2: Mechanistic Insights

Additional studies have explored the mechanistic insights into how this compound affects cancer cells. It was shown to induce apoptosis in TNBC cells through upregulation of apoptotic markers while downregulating anti-apoptotic proteins. This dual action enhances its potential as a therapeutic agent against resistant cancer types .

Properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5/c1-12-10-16-18(21(26)25(12)11-15-4-3-9-29-15)17(13-5-7-14(23)8-6-13)19(20(24)30-16)22(27)28-2/h5-8,10,15,17H,3-4,9,11,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHXXLFVTXHFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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